molecular formula C18H23ClIN3O3S B560229 4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride

Cat. No.: B560229
M. Wt: 523.8 g/mol
InChI Key: BFGOZFXMAJBFGI-UHFFFAOYSA-N
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Description

SB 258585 hydrochloride is a potent and selective antagonist of the serotonin 5-HT6 receptor. It is known for its high affinity and specificity towards the 5-HT6 receptor, making it a valuable tool in neuroscience research. The compound is often used to study the role of 5-HT6 receptors in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB 258585 hydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and reagents like iodine and sulfonyl chlorides .

Industrial Production Methods

While specific industrial production methods for SB 258585 hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through crystallization or chromatography, and adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

SB 258585 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups like the sulfonamide and the aromatic iodine. These reactions can be used to modify the compound for various research purposes .

Common Reagents and Conditions

Common reagents used in the reactions involving SB 258585 hydrochloride include halogenating agents, sulfonyl chlorides, and organic solvents like DMSO. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving SB 258585 hydrochloride depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, which can be used to study the structure-activity relationship of the compound .

Mechanism of Action

SB 258585 hydrochloride exerts its effects by binding to the 5-HT6 receptor, a subtype of the serotonin receptor. This binding inhibits the receptor’s activity, which in turn affects various downstream signaling pathways. The compound’s high selectivity for the 5-HT6 receptor makes it a valuable tool for dissecting the specific roles of this receptor in physiological and pathological processes .

Properties

IUPAC Name

4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN3O3S.ClH/c1-21-9-11-22(12-10-21)17-13-15(5-8-18(17)25-2)20-26(23,24)16-6-3-14(19)4-7-16;/h3-8,13,20H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGOZFXMAJBFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)I)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClIN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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